1-(2-Hydroxycycloheptyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxycycloheptyl)propan-2-one is an organic compound characterized by a cycloheptyl ring with a hydroxyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxycycloheptyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with a suitable hydroxylating agent to introduce the hydroxyl group at the 2-position, followed by a reaction with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are selected to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxycycloheptyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptyl alcohol derivatives.
Substitution: Formation of various substituted cycloheptyl compounds.
Scientific Research Applications
1-(2-Hydroxycycloheptyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycycloheptyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context and conditions.
Comparison with Similar Compounds
1-(2-Hydroxycycloheptyl)propan-2-one can be compared with similar compounds such as:
Cycloheptanone: Lacks the hydroxyl group and has different reactivity and applications.
2-Hydroxycycloheptanone: Similar structure but lacks the propanone moiety.
1-(2-Hydroxycyclohexyl)propan-2-one: Similar but with a cyclohexyl ring instead of a cycloheptyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61154-43-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxycycloheptyl)propan-2-one |
InChI |
InChI=1S/C10H18O2/c1-8(11)7-9-5-3-2-4-6-10(9)12/h9-10,12H,2-7H2,1H3 |
InChI Key |
BHCQOSTUGQYOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.